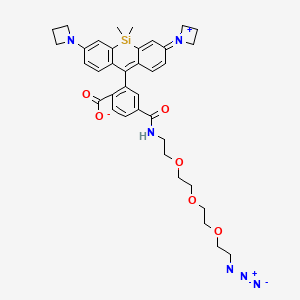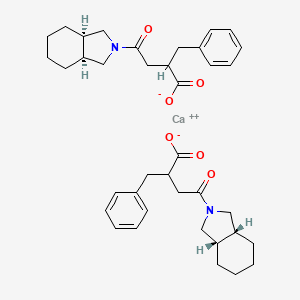
Janelia fluor 646, azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Janelia Fluor 646, Azide is a red fluorogenic fluorescent dye, supplied with an azide reactive handle for copper-free click chemistry. It is suitable for live cell imaging and is commonly used in confocal microscopy and super-resolution microscopy techniques such as dSTORM and STED . The compound is known for its high photostability, brightness, and cell permeability, making it an excellent choice for various imaging applications .
Métodos De Preparación
The synthesis of Janelia Fluor 646, Azide involves the incorporation of azetidine rings into classic fluorophore structures, which significantly enhances the brightness and photostability of the dye . The synthetic route typically starts with simple fluorescein derivatives and involves a Pd-catalyzed cross-coupling strategy . The reaction conditions are carefully controlled to ensure high purity and yield of the final product . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands .
Análisis De Reacciones Químicas
Janelia Fluor 646, Azide undergoes several types of chemical reactions, primarily involving its azide group. The most notable reactions include:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules to form triazoles.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, forming stable triazole products without the need for copper catalysis.
Common reagents used in these reactions include copper(I) catalysts for CuAAC and strained alkynes for SPAAC . The major products formed from these reactions are triazoles, which are highly stable and useful for various applications .
Aplicaciones Científicas De Investigación
Janelia Fluor 646, Azide has a wide range of scientific research applications:
Chemistry: Used in click chemistry for labeling and detecting biomolecules.
Biology: Employed in live-cell imaging to study cellular processes in real-time.
Medicine: Utilized in diagnostic imaging and tracking the distribution of drugs within cells.
Industry: Applied in the development of advanced imaging techniques and fluorescent probes.
Mecanismo De Acción
The mechanism of action of Janelia Fluor 646, Azide involves its azide group, which reacts with alkyne-containing molecules through click chemistry reactions . This reaction forms stable triazole linkages, allowing the dye to be covalently attached to various biomolecules . The high photostability and brightness of the dye enable long-term imaging of live cells without significant photobleaching .
Comparación Con Compuestos Similares
Janelia Fluor 646, Azide is unique due to its high photostability, brightness, and cell permeability. Similar compounds include:
Alexa Fluor 647: Another red fluorescent dye used in similar imaging applications.
Atto 647: Known for its high photostability and brightness.
CF640R: A red fluorescent dye with similar excitation and emission properties.
Compared to these compounds, this compound offers superior performance in terms of photostability and brightness, making it a preferred choice for demanding imaging applications .
Propiedades
Fórmula molecular |
C37H44N6O6Si |
|---|---|
Peso molecular |
696.9 g/mol |
Nombre IUPAC |
2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C37H44N6O6Si/c1-50(2)33-24-27(42-13-3-14-42)6-9-30(33)35(31-10-7-28(25-34(31)50)43-15-4-16-43)32-23-26(5-8-29(32)37(45)46)36(44)39-11-17-47-19-21-49-22-20-48-18-12-40-41-38/h5-10,23-25H,3-4,11-22H2,1-2H3,(H-,39,44,45,46) |
Clave InChI |
FUJDWZJKTJZMHX-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine](/img/structure/B11934999.png)
![N-[3-chloro-4-(5,6-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-11-carbonyl)phenyl]-5-fluoro-2-methylbenzamide](/img/structure/B11935010.png)

![4-Methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione](/img/structure/B11935026.png)
![2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11935046.png)

![14-[[[(2S)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B11935059.png)
![N'-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide](/img/structure/B11935064.png)
![1-[2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B11935072.png)

![(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B11935082.png)
![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide](/img/structure/B11935087.png)
![N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide](/img/structure/B11935089.png)

